molecular formula C19H26N2O2Si B14174227 N'-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine CAS No. 923560-79-6

N'-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine

Cat. No.: B14174227
CAS No.: 923560-79-6
M. Wt: 342.5 g/mol
InChI Key: PSNJRPIWVUAJAQ-UHFFFAOYSA-N
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Description

N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine is a unique organosilicon compound characterized by its cyclopentyl and diphenyl groups attached to a silanediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine typically involves the reaction of cyclopentylamine with diphenylsilane dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:

Cyclopentylamine+Diphenylsilane dichlorideN’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine\text{Cyclopentylamine} + \text{Diphenylsilane dichloride} \rightarrow \text{N'-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine} Cyclopentylamine+Diphenylsilane dichloride→N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The methoxy groups can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.

Scientific Research Applications

N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the resulting complexes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethoxy-N,N-dimethylethylamine
  • 1,1-Diethoxy-N,N-dimethylethanamine

Uniqueness

N’-Cyclopentyl-1,1-dimethoxy-N,N-diphenylsilanediamine is unique due to its specific combination of cyclopentyl and diphenyl groups attached to a silanediamine core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science.

Properties

CAS No.

923560-79-6

Molecular Formula

C19H26N2O2Si

Molecular Weight

342.5 g/mol

IUPAC Name

N-[(cyclopentylamino)-dimethoxysilyl]-N-phenylaniline

InChI

InChI=1S/C19H26N2O2Si/c1-22-24(23-2,20-17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19/h3-8,13-17,20H,9-12H2,1-2H3

InChI Key

PSNJRPIWVUAJAQ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](NC1CCCC1)(N(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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